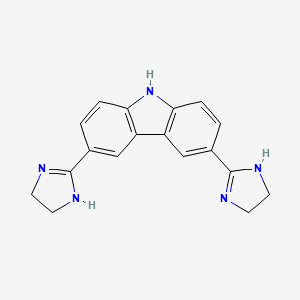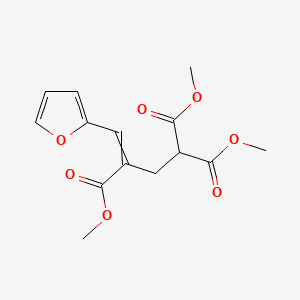![molecular formula C10H14O4S2 B12562005 dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate CAS No. 172223-15-3](/img/structure/B12562005.png)
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1R,2R)-4,8-dithiaspiro[25]octane-1,2-dicarboxylate is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate typically involves the reaction of cyclopropane derivatives with sulfur-containing reagents. One common method includes the use of diethyl malonate and 1,2-dibromoethane in the presence of a base such as sodium hydroxide . The reaction mixture is stirred and cooled, followed by acidification and extraction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one or more functional groups on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
科学的研究の応用
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur atoms in the compound can form disulfide bonds, which play a role in its biological activity.
類似化合物との比較
Similar Compounds
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Uniqueness
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate is unique due to the presence of sulfur atoms in its spirocyclic structure, which imparts distinct chemical and biological properties. This differentiates it from other spirocyclic compounds that may contain oxygen or nitrogen atoms instead of sulfur.
特性
CAS番号 |
172223-15-3 |
|---|---|
分子式 |
C10H14O4S2 |
分子量 |
262.4 g/mol |
IUPAC名 |
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4S2/c1-13-8(11)6-7(9(12)14-2)10(6)15-4-3-5-16-10/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
WEYXGKGBWBMISB-RNFRBKRXSA-N |
異性体SMILES |
COC(=O)[C@H]1[C@@H](C12SCCCS2)C(=O)OC |
正規SMILES |
COC(=O)C1C(C12SCCCS2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)

![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)


![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)



